molecular formula C19H19FN2O3 B247844 1-(4-Fluorobenzoyl)-4-(2-methoxybenzoyl)piperazine

1-(4-Fluorobenzoyl)-4-(2-methoxybenzoyl)piperazine

Cat. No. B247844
M. Wt: 342.4 g/mol
InChI Key: MPUABLBPKXYYNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorobenzoyl)-4-(2-methoxybenzoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective inhibitor of the phosphodiesterase type 5 (PDE5) enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. This compound has been extensively studied for its potential use in the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzoyl)-4-(2-methoxybenzoyl)piperazine involves the inhibition of 1-(4-Fluorobenzoyl)-4-(2-methoxybenzoyl)piperazine, which is responsible for the degradation of cGMP. By inhibiting 1-(4-Fluorobenzoyl)-4-(2-methoxybenzoyl)piperazine, this compound increases the levels of cGMP, which leads to the relaxation of smooth muscle cells in the corpus cavernosum of the penis and pulmonary arteries. This results in improved blood flow and increased oxygenation, which can alleviate the symptoms of ED and PAH.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Fluorobenzoyl)-4-(2-methoxybenzoyl)piperazine are primarily related to its inhibition of 1-(4-Fluorobenzoyl)-4-(2-methoxybenzoyl)piperazine. This results in increased levels of cGMP, which leads to the relaxation of smooth muscle cells in the corpus cavernosum of the penis and pulmonary arteries. This results in improved blood flow and increased oxygenation, which can alleviate the symptoms of ED and PAH.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-Fluorobenzoyl)-4-(2-methoxybenzoyl)piperazine in lab experiments include its potency and selectivity as a 1-(4-Fluorobenzoyl)-4-(2-methoxybenzoyl)piperazine inhibitor, as well as its well-established mechanism of action. However, its limitations include its relatively low yield in synthesis and the potential for off-target effects due to its interaction with other enzymes and receptors.

Future Directions

For research on 1-(4-Fluorobenzoyl)-4-(2-methoxybenzoyl)piperazine include the development of more efficient synthesis methods to improve yield and reduce costs, as well as the investigation of its potential use in the treatment of other conditions such as heart failure and chronic obstructive pulmonary disease. Additionally, further studies are needed to elucidate the potential off-target effects of this compound and to develop more selective 1-(4-Fluorobenzoyl)-4-(2-methoxybenzoyl)piperazine inhibitors with fewer side effects.

Synthesis Methods

The synthesis of 1-(4-Fluorobenzoyl)-4-(2-methoxybenzoyl)piperazine involves the reaction of 4-fluorobenzoyl chloride with 2-methoxybenzoyl chloride in the presence of piperazine in anhydrous dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by column chromatography. The yield of the product is typically around 60%.

Scientific Research Applications

1-(4-Fluorobenzoyl)-4-(2-methoxybenzoyl)piperazine has been extensively studied for its potential use in the treatment of ED and PAH. It has been shown to be a potent and selective inhibitor of 1-(4-Fluorobenzoyl)-4-(2-methoxybenzoyl)piperazine, which leads to an increase in cGMP levels and subsequent relaxation of smooth muscle cells in the corpus cavernosum of the penis and pulmonary arteries. This results in improved blood flow and increased oxygenation, which can alleviate the symptoms of ED and PAH.

properties

Product Name

1-(4-Fluorobenzoyl)-4-(2-methoxybenzoyl)piperazine

Molecular Formula

C19H19FN2O3

Molecular Weight

342.4 g/mol

IUPAC Name

(4-fluorophenyl)-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H19FN2O3/c1-25-17-5-3-2-4-16(17)19(24)22-12-10-21(11-13-22)18(23)14-6-8-15(20)9-7-14/h2-9H,10-13H2,1H3

InChI Key

MPUABLBPKXYYNZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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